2-(Difluoromethyl)-5-(trifluoromethyl)furan-3-carboxylic acid
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Overview
Description
2-(Difluoromethyl)-5-(trifluoromethyl)furan-3-carboxylic acid is a fluorinated aromatic compound characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a furan ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with furan-3-carboxylic acid as the core structure.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl lithium.
Reaction Conditions: These reactions often require specific conditions such as low temperatures, inert atmospheres, and the use of catalysts to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring the availability of large quantities of starting materials, and implementing purification techniques to achieve high purity and yield.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation to form various derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the furan ring.
Substitution: Substitution reactions can introduce different substituents onto the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted furans and derivatives.
Scientific Research Applications
Chemistry: This compound is used in the study of fluorinated organic compounds and their properties. It serves as a model compound for understanding the effects of fluorination on molecular behavior.
Biology: The compound can be used in biological studies to investigate the interaction of fluorinated molecules with biological systems. It may also be used as a probe to study enzyme activity and inhibition.
Medicine: Fluorinated compounds are often used in pharmaceuticals due to their enhanced stability and bioactivity. This compound could potentially be used in the development of new drugs.
Industry: The compound's unique properties make it useful in materials science, particularly in the development of fluorinated polymers and coatings.
Mechanism of Action
The mechanism by which 2-(Difluoromethyl)-5-(trifluoromethyl)furan-3-carboxylic acid exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The fluorine atoms can enhance binding affinity and selectivity.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes.
Receptors: It may bind to receptors and modulate their activity.
Pathways: It may affect various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
2-(Trifluoromethyl)furan-3-carboxylic acid: Similar structure but lacks the difluoromethyl group.
5-(Difluoromethyl)furan-3-carboxylic acid: Similar structure but the positions of the fluorine atoms are different.
2-(Difluoromethyl)-3-(trifluoromethyl)benzoic acid: Similar fluorinated aromatic structure but with a different core.
Uniqueness: 2-(Difluoromethyl)-5-(trifluoromethyl)furan-3-carboxylic acid is unique due to the combination of both difluoromethyl and trifluoromethyl groups on the furan ring, which can lead to distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(difluoromethyl)-5-(trifluoromethyl)furan-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5O3/c8-5(9)4-2(6(13)14)1-3(15-4)7(10,11)12/h1,5H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CECHADGEQQBIFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1C(=O)O)C(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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